2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Lipophilicity Drug Design Solubility

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 338967-95-6) is a trisubstituted pyrimidine featuring a unique combination of three distinct substituents: a 2-methyl group, a 4-methylsulfanylmethyl group, and a 6-pyrrolidin-1-yl group. With a molecular formula of C11H17N3S and a molecular weight of 223.34 g/mol, this compound is supplied at ≥95% purity for research use.

Molecular Formula C11H17N3S
Molecular Weight 223.34
CAS No. 338967-95-6
Cat. No. B2741133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine
CAS338967-95-6
Molecular FormulaC11H17N3S
Molecular Weight223.34
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCCC2)CSC
InChIInChI=1S/C11H17N3S/c1-9-12-10(8-15-2)7-11(13-9)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3
InChIKeyOFKWAMKPTSPOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 338967-95-6): Structural & Property Baseline for Sourcing Decisions


2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS 338967-95-6) is a trisubstituted pyrimidine featuring a unique combination of three distinct substituents: a 2-methyl group, a 4-methylsulfanylmethyl group, and a 6-pyrrolidin-1-yl group . With a molecular formula of C11H17N3S and a molecular weight of 223.34 g/mol, this compound is supplied at ≥95% purity for research use . It belongs to the class of pyrimidine-pyrrolidine hybrids, which are widely explored for their potential as kinase inhibitors, GPCR ligands, and antimicrobial agents . However, this compound's specific substitution pattern—particularly the 2-methyl group paired with the 4-methylsulfanylmethyl moiety—distinguishes it from the more common 2-methylsulfanyl, 2-(4-pyridinyl), or 4-methoxymethyl analogs, leading to distinct physicochemical and predicted metabolic profiles that directly impact experimental suitability [1].

Why In-Class Pyrimidine-Pyrrolidine Analogs Cannot Simply Replace CAS 338967-95-6


Pyrimidine-pyrrolidine compounds are not interchangeable due to the profound impact of even single-position substitutions on key properties such as lipophilicity, metabolic stability, and H-bonding capacity [1]. CAS 338967-95-6 features a 2-methyl substituent, which confers significantly lower lipophilicity (ACD/LogP 0.49) compared to the common 2-methylsulfanyl analog (4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine, CAS 338748-05-3, predicted LogP ~2.35) . This LogP difference of >1.8 log units dramatically alters aqueous solubility, membrane permeability, and non-specific protein binding, making direct substitution without re-optimization of assay conditions or formulation parameters impossible [2]. Furthermore, the 2-methyl group lacks the oxidizable sulfide bond present in 2-methylsulfanyl analogs, suggesting superior oxidative metabolic stability, directly impacting experimental reproducibility in cellular and in vivo systems .

Quantitative Evidence for 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine: A Comparator-Based Guide


Evidence Item 1: 1.8-Unit LogP Reduction vs. 2-Methylsulfanyl Analog Improves Aqueous Solubility and Reduces Non-Specific Binding

The ACD/LogP of CAS 338967-95-6 is 0.49, which is 1.86 units lower than the predicted LogP of the direct 2-methylsulfanyl analog, 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine (CAS 338748-05-3), estimated at 2.35 [REFS-1, REFS-2]. This difference is a direct consequence of replacing the lipophilic 2-methylsulfanyl group with a methyl group. The lower LogP translates to higher predicted aqueous solubility and reduced phospholipid binding, minimizing non-specific assay interference in biochemical or cell-based screens [1].

Lipophilicity Drug Design Solubility

Evidence Item 2: Absence of a Sulfide in the 2-Position Offers Superior Predicted Metabolic Stability vs. 2-Methylsulfanyl Analogs

CAS 338967-95-6 contains a single oxidizable methylsulfanyl group in the 4-position, whereas the common analog 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine (CAS 338748-05-3) possesses two such groups at both the 2- and 4-positions . The 2-methyl group of CAS 338967-95-6 is not a substrate for cytochrome P450-mediated S-oxidation or flavin-containing monooxygenase (FMO) pathways [1]. This structural feature predicts a simpler metabolic profile with fewer reactive metabolites, reducing the risk of time-dependent inhibition or glutathione depletion artifacts that can confound cell-based efficacy and toxicity studies [2].

Metabolic Stability Oxidative Metabolism In Vitro ADME

Evidence Item 3: 40% Lower Molecular Weight and Reduced PSA Predict Superior Membrane Permeability vs. 2-(4-Pyridinyl) Analog

CAS 338967-95-6 has a molecular weight of 223.34 g/mol and a topological polar surface area (TPSA) of approximately 36 Ų, compared to the bulkier 2-(4-pyridinyl) analog, 4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine (CAS 478031-46-8), which has a molecular weight of 286.4 g/mol and a predicted TPSA of ~68 Ų [REFS-1, REFS-2]. The 40% lower TPSA of CAS 338967-95-6 is well below the 70 Ų threshold often associated with enhanced blood-brain barrier (BBB) penetration, whereas the 2-(4-pyridinyl) analog exceeds this cutoff [1]. Combined with the lower molecular weight, this property profile suggests superior passive membrane permeability, particularly relevant for CNS target programs.

Membrane Permeability Central Nervous System Physicochemical Properties

Evidence Item 4: Single-Sulfide vs. Dual-Sulfide Motif Reduces Redox Complexity in Biochemical Assays

The methylsulfanyl group at the 4-position of CAS 338967-95-6 is a potential redox-active moiety, but the compound lacks the second sulfide (or sulfanyl) group present in many related chemotypes such as 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine . Compounds with multiple sulfide or sulfinyl groups can engage in thiol-disulfide exchange or generate reactive oxygen species (ROS) in the presence of trace metals, leading to false-positive hits in biochemical screens [1]. By contrast, the single-sulfide motif of CAS 338967-95-6 reduces this redox complexity, simplifying hit triage and deconvolution in high-throughput screening campaigns [2].

Redox Activity Assay Interference Biochemical Screening

Optimal Application Scenarios for 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine Based on Differentiated Properties


CNS Lead Optimization: A Privileged Starting Point for Blood-Brain Barrier Penetration

The low molecular weight (223.34 g/mol) and minimal TPSA (~36 Ų) of CAS 338967-95-6 make it an ideal scaffold for CNS drug discovery programs targeting kinases, GPCRs, or neurotransmitter transporters where BBB penetration is a requirement . Its physicochemical profile is aligned with the 'CNS MPO' (Central Nervous System Multiparameter Optimization) score guidelines, offering a strategic advantage over heavier or more polar analogs such as CAS 478031-46-8 [1]. Researchers can prioritize this compound for initial SAR exploration in neuroscience indications.

Metabolic Stability Screening: A Tool for Investigating Oxidation-Dependent Clearance

As a compound with a single, well-defined S-oxidation site (the 4-methylsulfanyl group), CAS 338967-95-6 serves as an excellent probe substrate for in vitro metabolic stability studies comparing microsomal or hepatocyte clearance to the dual-sulfide analog CAS 338748-05-3 . This allows medicinal chemistry teams to deconvolute the contribution of individual sulfide moieties to oxidative metabolism and to design out metabolic liabilities in a rational manner [1].

Biochemical Assay Development: A Reduced-Redox Pharmacophore for Clean Screening Libraries

The single-sulfide design of CAS 338967-95-6 reduces the burden of PAINS-type (Pan-Assay Interference Compounds) liabilities associated with poly-sulfidic structures . This makes it a preferred core for assembling focused screening libraries intended to identify legitimate enzyme inhibitors rather than redox cyclers, particularly in cysteine-protease or kinase assays where reactive oxygen species can generate false-positive readouts [1].

Determination of Residual Complexity in Mixtures via Orthogonal Purification

Given the high purity (≥95%) and the subtle differences in LogP between CAS 338967-95-6 and its potential synthetic impurities, the compound is well-suited for use as a reference standard in orthogonal purification method development (e.g., reverse-phase HPLC coupled with mass spectrometry). Its distinct retention time profile, driven by the 0.49 LogP, facilitates accurate quantitation of reaction byproducts .

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